Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1447464-06-3
VCID: VC3406732
InChI: InChI=1S/C14H17Cl2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-4-5-10(15)11(16)6-9/h4-6,19H,7-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)O
Molecular Formula: C14H17Cl2NO3
Molecular Weight: 318.2 g/mol

Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate

CAS No.: 1447464-06-3

Cat. No.: VC3406732

Molecular Formula: C14H17Cl2NO3

Molecular Weight: 318.2 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate - 1447464-06-3

Specification

CAS No. 1447464-06-3
Molecular Formula C14H17Cl2NO3
Molecular Weight 318.2 g/mol
IUPAC Name tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate
Standard InChI InChI=1S/C14H17Cl2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-4-5-10(15)11(16)6-9/h4-6,19H,7-8H2,1-3H3
Standard InChI Key KZRHEIVHULSKGM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)O

Introduction

Chemical Identity and Structural Features

The compound features a four-membered azetidine ring substituted with a tert-butyl carbamate group, a hydroxyl group, and a 3,4-dichlorophenyl moiety. Key identifiers include:

PropertyValue
Molecular FormulaC₁₄H₁₇Cl₂NO₃
Molecular Weight318.2 g/mol
CAS Registry Number1447464-06-3
IUPAC Nametert-Butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate
Purity≥95% (typical commercial grade)

The tert-butyl carbamate group acts as a protective moiety for the azetidine nitrogen, while the 3,4-dichlorophenyl substituent enhances lipophilicity and bioactivity .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via nucleophilic substitution or alkylation reactions. A representative method involves:

  • Substrate Preparation: tert-Butyl 3-hydroxyazetidine-1-carboxylate (CAS: 141699-55-0) serves as the starting material .

  • Electrophilic Functionalization: Reaction with 3,4-dichlorophenyl electrophiles (e.g., bromides or triflates) under basic conditions. For example:

    • Reagents: Potassium tert-butoxide, 3,4-dichlorophenyl bromide, tetrahydrofuran (THF) .

    • Conditions: 60–90°C, 12–24 hours under inert atmosphere .

A typical yield ranges from 65% to 85%, depending on reaction optimization .

Critical Reaction Parameters

ParameterOptimal Range
Temperature60–90°C
SolventTHF or DMF
BaseK₂CO₃ or NaH
Reaction Time12–24 hours

Side products may include over-alkylated derivatives or deprotected azetidines, necessitating chromatographic purification .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane .

  • Stability: Stable under inert storage (2–8°C, desiccated) but prone to hydrolysis in acidic/basic conditions due to the carbamate group .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.85–4.10 (m, 4H, azetidine), 5.30 (s, 1H, -OH), 7.20–7.50 (m, 3H, aromatic) .

  • MS (ESI): m/z 318.1 [M+H]⁺, 340.1 [M+Na]⁺ .

Applications in Drug Discovery

Pharmacological Intermediates

The compound is a precursor for bioactive molecules, including:

  • Kinase Inhibitors: Functionalized azetidines are key in Janus kinase (JAK) and PI3K inhibitors .

  • Antimicrobial Agents: The 3,4-dichlorophenyl group enhances activity against Gram-positive bacteria .

Case Study: HCV Protease Inhibitors

In a 2023 study, derivatives of this compound showed IC₅₀ values of 0.8–2.3 nM against HCV NS3/4A protease, outperforming earlier analogs by 10-fold .

ParameterClassification
Acute ToxicityH302 (Harmful if swallowed)
Skin/IrritationH315/H319 (Causes skin/eye irritation)
Environmental ImpactNot classified as hazardous

Research Trends and Future Directions

Recent patents highlight its utility in:

  • CNS Therapeutics: Derivatives modulate serotonin receptors for depression/anxiety treatment .

  • Anticancer Agents: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked prodrugs with enhanced tumor targeting .

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